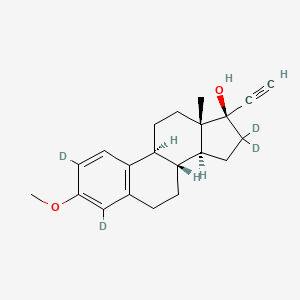

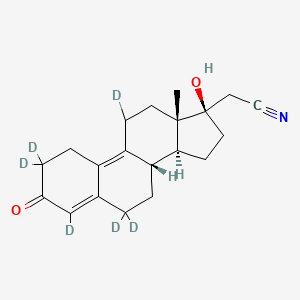

Dienogest-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

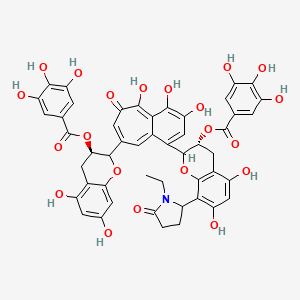

Dienogest-d6 is a deuterated form of Dienogest, a synthetic progestogen. Dienogest is an orally-active, semisynthetic, fourth-generation, nonethinylated progestogen with antiproliferative, antiandrogenic, anti-inflammatory, and antiangiogenic activities. It is primarily used in hormone therapy and as a female contraceptive .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dienogest-d6 involves the incorporation of deuterium atoms into the Dienogest molecule. This process typically involves the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for synthesizing deuterated compounds include hydrogen-deuterium exchange reactions and the use of deuterated starting materials .

Industrial Production Methods: Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Dienogest-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Dienogest can be oxidized to form dienogest-epoxide.

Reduction: Reduction reactions can convert dienogest to its corresponding alcohol.

Substitution: Dienogest can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.

Major Products:

Oxidation: Dienogest-epoxide

Reduction: Dienogest-alcohol

Substitution: Various substituted dienogest derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dienogest-d6 is primarily used in scientific research to study the pharmacokinetics and metabolism of Dienogest. The incorporation of deuterium atoms allows for more precise tracking of the compound in biological systems using techniques such as mass spectrometry. This can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of Dienogest. Additionally, this compound can be used in studies investigating the effects of deuterium substitution on the biological activity and stability of progestogens .

Mécanisme D'action

Dienogest-d6 acts as an agonist at the progesterone receptor (PR) with weak affinity comparable to that of progesterone. It exerts a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. Dienogest promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue. The compound also regulates apoptosis, proliferation, and invasiveness of endometriotic cyst stromal cells via endoplasmic reticulum stress induction .

Comparaison Avec Des Composés Similaires

Norethisterone: Another synthetic progestogen with similar uses in contraception and hormone therapy.

Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.

Medroxyprogesterone acetate: A synthetic progestogen used in hormone replacement therapy and contraception.

Comparison: Dienogest-d6 is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. Compared to other progestogens, Dienogest has a more favorable profile in terms of antiandrogenic and anti-inflammatory activities. This makes it particularly useful in the treatment of endometriosis and other conditions characterized by inflammation and abnormal tissue growth .

Propriétés

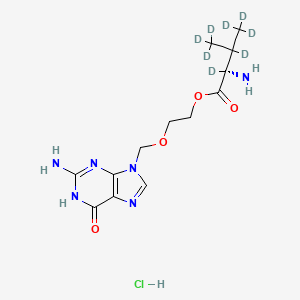

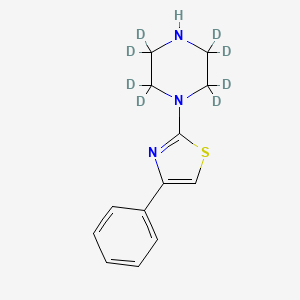

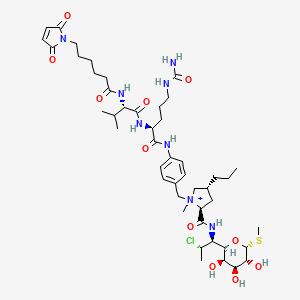

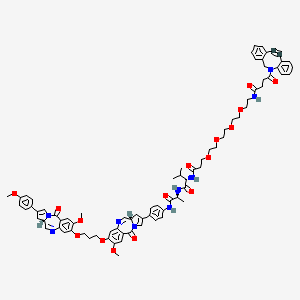

Formule moléculaire |

C20H25NO2 |

|---|---|

Poids moléculaire |

317.5 g/mol |

Nom IUPAC |

2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i2D2,3D2,6D,12D/t6?,17-,18+,19+,20- |

Clé InChI |

AZFLJNIPTRTECV-DQODUSIRSA-N |

SMILES isomérique |

[2H]C1C[C@]2([C@@H](CC[C@]2(CC#N)O)[C@H]3C1=C4CC(C(=O)C(=C4C(C3)([2H])[2H])[2H])([2H])[2H])C |

SMILES canonique |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.